molecular formula C18H17Cl2NO B5430227 N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B5430227
M. Wt: 334.2 g/mol
InChI Key: UIWVRYMQWBUMMQ-UHFFFAOYSA-N
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Description

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a 2-chlorophenyl group and a phenylmethanamine moiety, making it a subject of study in organic chemistry and pharmacology.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO.ClH/c19-17-9-5-4-8-16(17)18-11-10-15(21-18)13-20-12-14-6-2-1-3-7-14;/h1-11,20H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWVRYMQWBUMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is treated with a chlorinated benzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the phenylmethanamine moiety: This can be done through reductive amination, where the intermediate is reacted with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopropanamine
  • N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-propyl-2H-tetrazol-5-amine

Uniqueness

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both furan and phenylmethanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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